molecular formula C5H11NO3 B1452786 (R)-2-methyl-4-nitrobutan-1-ol CAS No. 1022985-41-6

(R)-2-methyl-4-nitrobutan-1-ol

Cat. No. B1452786
M. Wt: 133.15 g/mol
InChI Key: CZUKMJNCZHVKEK-RXMQYKEDSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Overview

The scientific applications of (R)-2-methyl-4-nitrobutan-1-ol span various fields, including pharmaceuticals, materials science, and environmental studies. This compound's unique properties have been explored for its potential in creating new pharmacological agents, understanding its behavior in atmospheric conditions, and its role in catalytic processes. Below, we delve into specific research areas where this compound has shown significant potential.

Pharmacological Agent Development

One intriguing application is in the synthesis and research of polyfunctional "hybrid" compounds containing nitroxyl radicals (NR). The introduction of a nitroxyl fragment, such as (R)-2-methyl-4-nitrobutan-1-ol, into a molecule can lead to the strengthening or modification of biological activity, a decrease in general toxicity, or an increase in selective cytotoxicity. This approach has opened up possibilities for creating new pharmacological agents targeting various diseases, including those requiring drug delivery systems to pathological areas (Grigor’ev, Tkacheva, & Morozov, 2014).

Atmospheric Chemistry

Another field of interest is atmospheric chemistry, where the study of nitrated organic compounds, including (R)-2-methyl-4-nitrobutan-1-ol, plays a crucial role. The atmospheric presence of nitrophenols, which can arise from combustion processes or secondary formation, including from compounds similar to (R)-2-methyl-4-nitrobutan-1-ol, affects both air quality and health. Understanding their sources, behavior, and fate is essential for environmental monitoring and policy-making (Harrison et al., 2005).

Catalysis and Chemical Reactions

The catalytic reduction of nitro compounds into amines, isocyanates, carbamates, and ureas using CO has seen significant interest, highlighting the importance of compounds like (R)-2-methyl-4-nitrobutan-1-ol. This process, critical for synthesizing various chemicals, demonstrates how modifications to the nitro compound can impact the efficiency and outcome of catalytic reactions. The exploration of these reactions contributes to the development of more sustainable chemical processes and materials (Tafesh & Weiguny, 1996).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research.


For a specific compound like “®-2-methyl-4-nitrobutan-1-ol”, you would need to refer to scientific literature and databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or a library, they could be very helpful in finding this information. You could also consider reaching out to a chemistry professional or a professor for guidance.


properties

IUPAC Name

(2R)-2-methyl-4-nitrobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUKMJNCZHVKEK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676902
Record name (2R)-2-Methyl-4-nitrobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methyl-4-nitrobutan-1-ol

CAS RN

1022985-41-6
Record name (2R)-2-Methyl-4-nitrobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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